molecular formula C27H29F3N2O7S B12409730 HIV-1 protease-IN-5

HIV-1 protease-IN-5

Cat. No.: B12409730
M. Wt: 582.6 g/mol
InChI Key: QZWKKTZPHACWGC-VEDVITAVSA-N
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Description

HIV-1 protease-IN-5 is a compound designed to inhibit the activity of HIV-1 protease, an enzyme crucial for the maturation and replication of the human immunodeficiency virus (HIV). By targeting this enzyme, this compound aims to prevent the virus from processing its polyproteins into functional proteins, thereby hindering the production of infectious viral particles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 protease-IN-5 involves several steps, including the formation of key intermediates and the final coupling reactions. Common reagents used in the synthesis include isobutylamine, aryl sulfonyl chloride, and various catalysts such as 10% palladium on carbon (Pd/C). The reaction conditions typically involve temperatures ranging from 0°C to room temperature and the use of solvents like dichloromethane and methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

HIV-1 protease-IN-5 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas (H₂) for reduction, oxidizing agents like potassium permanganate (KMnO₄) for oxidation, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield alcohols, while oxidation reactions may produce ketones or carboxylic acids .

Scientific Research Applications

HIV-1 protease-IN-5 has a wide range of scientific research applications, including:

Mechanism of Action

HIV-1 protease-IN-5 exerts its effects by binding to the active site of HIV-1 protease, thereby preventing the enzyme from cleaving the viral polyproteins into functional proteins. This inhibition disrupts the maturation process of the virus, leading to the production of non-infectious viral particles. The molecular targets include the catalytic triad of the protease enzyme, which consists of aspartic acid, threonine, and glycine residues .

Comparison with Similar Compounds

Similar Compounds

    Darunavir: Another HIV-1 protease inhibitor with a similar mechanism of action.

    Ritonavir: Used in combination with other protease inhibitors to enhance their efficacy.

    Saquinavir: One of the first protease inhibitors developed for HIV treatment.

Uniqueness

HIV-1 protease-IN-5 is unique due to its specific binding affinity and resistance profile. It has shown effectiveness against drug-resistant strains of HIV, making it a valuable addition to the arsenal of antiretroviral therapies .

By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in combating HIV and improving therapeutic outcomes.

Properties

Molecular Formula

C27H29F3N2O7S

Molecular Weight

582.6 g/mol

IUPAC Name

3,4-dihydroxy-N-[(2S,3R)-3-hydroxy-4-[[(2R)-2-hydroxypropyl]-[4-(trifluoromethyl)phenyl]sulfonylamino]-1-phenylbutan-2-yl]benzamide

InChI

InChI=1S/C27H29F3N2O7S/c1-17(33)15-32(40(38,39)21-10-8-20(9-11-21)27(28,29)30)16-25(36)22(13-18-5-3-2-4-6-18)31-26(37)19-7-12-23(34)24(35)14-19/h2-12,14,17,22,25,33-36H,13,15-16H2,1H3,(H,31,37)/t17-,22+,25-/m1/s1

InChI Key

QZWKKTZPHACWGC-VEDVITAVSA-N

Isomeric SMILES

C[C@H](CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O

Canonical SMILES

CC(CN(CC(C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O

Origin of Product

United States

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